molecular formula C18H19ClN2O2 B2746523 N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1209643-27-5

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2746523
CAS No.: 1209643-27-5
M. Wt: 330.81
InChI Key: WZRBLWJZMWJTQU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with 3-chlorophenyl and 4-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include chlorobenzene derivatives and methoxybenzene derivatives.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, methoxybenzene derivatives, polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(4-hydroxyphenyl)pyrrolidine-1-carboxamide
  • N-(3-chlorophenyl)-3-(4-methylphenyl)pyrrolidine-1-carboxamide
  • N-(3-chlorophenyl)-3-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Uniqueness

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of both 3-chlorophenyl and 4-methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-7-5-13(6-8-17)14-9-10-21(12-14)18(22)20-16-4-2-3-15(19)11-16/h2-8,11,14H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBLWJZMWJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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